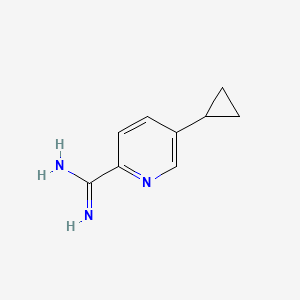
5-Cyclopropylpicolinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropylpicolinimidamide is a chemical compound that belongs to the class of picolinimidamides. This compound is characterized by the presence of a cyclopropyl group attached to the picolinimidamide structure. Picolinimidamides are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpicolinimidamide typically involves the reaction of cyclopropylamine with picolinic acid derivatives. One common method includes the following steps:
Formation of Picolinic Acid Derivative: Picolinic acid is first converted into its corresponding acid chloride using thionyl chloride.
Reaction with Cyclopropylamine: The acid chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine to form the desired picolinimidamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylpicolinimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropyl group or other substituents can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopropylpicolinic acid.
Reduction: Formation of cyclopropylpicolinamine.
Substitution: Formation of various substituted picolinimidamides depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropylpicolinimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropylpicolinimidamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Picolinimidamide: Lacks the cyclopropyl group but shares the core structure.
Cyclopropylamine: Contains the cyclopropyl group but lacks the picolinimidamide structure.
Cyclopropylpicolinic Acid: An oxidized form of 5-Cyclopropylpicolinimidamide.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl group and the picolinimidamide structure. This combination imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
5-cyclopropylpyridine-2-carboximidamide |
InChI |
InChI=1S/C9H11N3/c10-9(11)8-4-3-7(5-12-8)6-1-2-6/h3-6H,1-2H2,(H3,10,11) |
InChI Key |
MAXMROVPRMTSRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


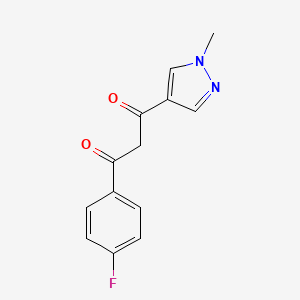
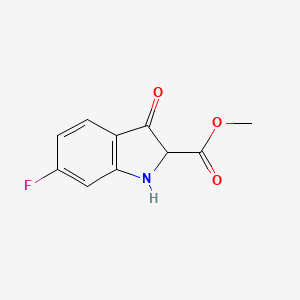


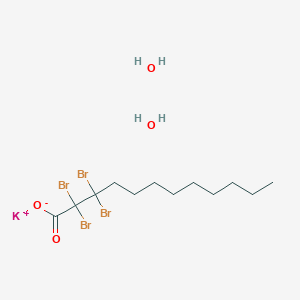
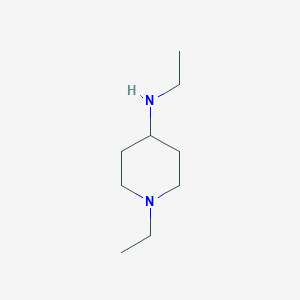

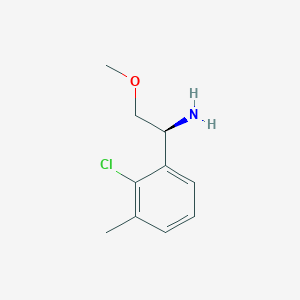

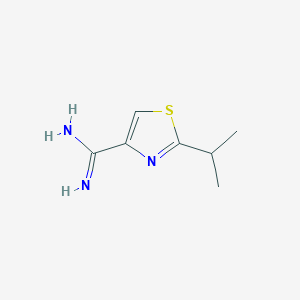
![Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate](/img/structure/B12964524.png)
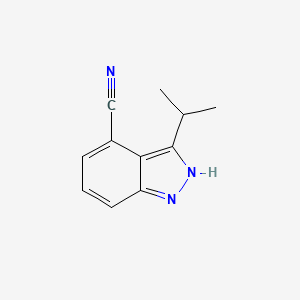
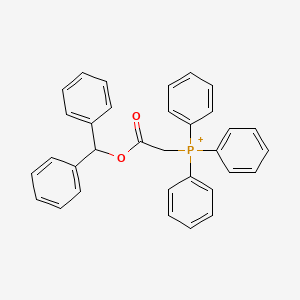
![tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate](/img/structure/B12964534.png)
